(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
“(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1807940-87-9 . It has a molecular weight of 166.18 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6-,7+/m0/s1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Asymmetric Synthesis
- Alcaraz et al. (1994) discussed the asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids, which are derivatives related to (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid. They achieved moderate to high diastereomeric excesses of pyrazoline derivatives, which after photolysis and acid hydrolysis, yielded amino cyclopropanecarboxylic acids (Alcaraz et al., 1994).
Molecular Structure and Quantum-Chemical Calculations
- Yıldırım et al. (2005) conducted experimental and quantum-chemical calculations on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. They focused on the reactions leading to these compounds and confirmed their structures using NMR and IR spectroscopy, along with elemental analyses (Yıldırım et al., 2005).
Conformational Restriction in Medicinal Chemistry
- Kazuta et al. (2003) explored cyclopropane-based conformational restriction of histamine. They synthesized a series of conformationally restricted analogues of histamine, including variants related to (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, as histamine H3 receptor agonists (Kazuta et al., 2003).
Synthesis of Chiral Cyclopropane Units
- In another study by Kazuta et al. (2002), the cyclopropane ring was used to restrict the conformation of biologically active compounds, aiming to improve activity and investigate bioactive conformations. They designed and synthesized conformationally restricted analogues of histamine, which included chiral cyclopropane units similar to the compound (Kazuta et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAROOKLCXZXMV-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | |
CAS RN |
1807940-87-9 |
Source
|
Record name | rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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